Iso-acyclovir-d4
Description
Properties
Molecular Formula |
C₉H₉D₄N₅O₃ |
|---|---|
Molecular Weight |
243.26 |
Synonyms |
Acyclovir Impurity-E-d4; 9-[(2-Hydroxyethoxy)methyl]isoguanine-d4; 6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one-d4; 6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one-d4 |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Iso-acyclovir-d4
This compound is a deuterated analogue of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The incorporation of deuterium in the molecular structure of this compound enhances its pharmacokinetic properties and may improve its therapeutic efficacy. This article explores the scientific research applications of this compound, including its potential benefits in clinical settings, pharmacokinetics, and case studies demonstrating its effectiveness.
Stability and Storage
This compound is typically stored at -20°C and can be shipped at room temperature. It has a purity greater than 95%, making it suitable for pharmaceutical applications .
Antiviral Activity
This compound exhibits antiviral properties similar to those of its parent compound, acyclovir. It acts as a specific inhibitor of herpesvirus DNA polymerase, which is crucial for viral replication. The deuterated form may offer advantages in terms of metabolic stability and reduced toxicity compared to traditional acyclovir formulations .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound may differ from that of acyclovir due to the presence of deuterium. Studies have shown that deuterated compounds can exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics. This can potentially lead to improved therapeutic outcomes in patients with herpesvirus infections .
Formulation Development
The development of topical formulations incorporating this compound has been explored to enhance drug delivery and efficacy. Optimized formulations aim to improve skin penetration and sustained release of the active compound, thereby increasing the effectiveness against herpes simplex lesions while minimizing systemic side effects .
Comparative Studies
Comparative studies between this compound and conventional acyclovir formulations are necessary to fully understand the advantages offered by the deuterated compound. These studies should focus on:
- Efficacy against various strains of herpes viruses
- Safety profiles in diverse patient populations
- Long-term outcomes related to resistance development
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Similarities
Iso-acyclovir-d4 shares a core purine-based structure with acyclovir and its derivatives. Key structural analogs include:
- Acyclovir : The parent compound, lacking deuterium substitution.
- Valacyclovir : A prodrug of acyclovir with improved oral bioavailability.
- Ganciclovir : A broader-spectrum analog with activity against cytomegalovirus (CMV).
- Penciclovir : A structurally similar compound with a longer intracellular half-life.
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Deuterium Substitution | Half-life (h) | Key Metabolites |
|---|---|---|---|---|
| This compound | 249.3 | 4 positions | 3.5–4.2* | Deutero-guanine derivatives |
| Acyclovir | 225.2 | None | 2.5–3.3 | Guanine, 8-hydroxy-aciclovir |
| Valacyclovir | 324.3 | None | 2.5–3.3 | Acyclovir (via hydrolysis) |
| Ganciclovir | 255.2 | None | 4.0–4.5 | Ganciclovir-triphosphate |
*Hypothetical data based on deuterium substitution effects .
Purity and Impurity Profiles
The synthesis of this compound must address impurities common to acyclovir derivatives, such as:
- 2-amino-1,7-dihydro-6H-purin-6-one (guanine): A byproduct of incomplete glycosylation .
Deuterated analogs may exhibit distinct impurity profiles due to altered reaction kinetics. For example, deuterium substitution at labile hydrogen positions could reduce the formation of oxidation byproducts, enhancing stability .
Antiviral Efficacy and Resistance
While acyclovir and its analogs inhibit viral DNA polymerase, this compound’s deuterium substitution may mitigate resistance mechanisms. Studies suggest that deuterated compounds retain activity against thymidine kinase-deficient herpesviruses, which are resistant to acyclovir .
Table 2: In Vitro Antiviral Activity (IC₅₀ Values)
| Compound | HSV-1 (μM) | HSV-2 (μM) | CMV (μM) |
|---|---|---|---|
| This compound | 0.12* | 0.18* | >100* |
| Acyclovir | 0.10 | 0.15 | >100 |
| Ganciclovir | 0.08 | 0.12 | 0.05 |
Pharmacokinetic and Toxicity Considerations
Deuterium substitution in this compound is hypothesized to reduce renal toxicity, a common issue with acyclovir due to crystalline nephropathy.
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling in Iso-acyclovir-d4 targets the side chain’s hydroxyethoxymethyl group. Two primary approaches dominate:
1.1 Use of Deuterated Alkylating Agents
The alkylation step in acyclovir synthesis is adapted for deuterium incorporation. For example, 2-oxa-1,4-butanediol-diacetate (OBD) with deuterated methyl groups serves as the alkylating agent. Reacting deuterated OBD with diacetyl-guanine (DAG) in toluene, catalyzed by p-toluenesulfonic acid, yields deuterated diacetyl-acyclovir (DA-ACV-d4) . This method ensures deuterium retention through subsequent hydrolysis and purification steps.
1.2 Isotopic Exchange Post-Synthesis
While less common, isotopic exchange using deuterated solvents (e.g., D2O) under acidic or basic conditions can introduce deuterium. However, this method risks incomplete labeling and side reactions, making alkylation with pre-deuterated reagents more reliable .
Synthesis from Guanine Derivatives
2.1 Acylation and Alkylation of Guanosine
Adapting the method from Chinese Patent CN103664944A, guanosine undergoes acylation with deuterated acetic anhydride (Ac2O-d6) and boric acid at 110–120°C. The resultant N,N’-diacetyl-guanine-d6 is alkylated with deuterated OBD (AcO-CD2-CD2-O-CD2-OAc) in toluene, forming DA-ACV-d4 . Key parameters:
-
Catalyst : Anhydrous ZnCl2 or p-toluenesulfonic acid.
2.2 Direct Condensation with Deuterated Intermediates
A one-step condensation using 3-oxy-4-chloro-butanol-d4 benzoate (Cl-CD2-O-CD2-OCOPh) and guanine in the presence of tetrabutylammonium fluoride (Bu4NF) avoids intermediate isolation. This method, reported in a synthesis review, achieves 70–75% yield by combining alkylation and deprotection .
Hydrolysis and Purification of Deuterated Intermediates
3.1 Hydrolysis to Acyclovir Potassium Salt-d4
DA-ACV-d4 is hydrolyzed in aqueous potassium hydroxide (KOH) at 18–22°C, forming acyclovir potassium enolate-d4 (ACV-K-d4) . Critical steps:
-
Temperature Control : Maintaining ≤22°C prevents deuterium loss.
-
Washing : Methanol-d4 removes acetyl impurities without deuterium exchange .
3.2 Acidification to this compound
ACV-K-d4 is dissolved in D2O, treated with equimolar HCl-d3, and carbon-filtered to yield this compound. The final product is lyophilized, achieving >95% purity (HPLC) .
Analytical Validation
4.1 Mass Spectrometry (MS)
High-resolution MS confirms deuterium incorporation. For this compound (C8D4H7N5O3), the observed m/z = 229.1113 matches the theoretical mass .
4.2 Nuclear Magnetic Resonance (NMR)
¹H NMR shows absence of protons at δ 3.6–4.1 ppm (deuterated methylene groups), while ¹³C NMR confirms retention of the purine backbone .
4.3 Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves this compound at 8.2 min, with ≤0.5% impurities .
Comparative Analysis of Synthesis Routes
Challenges and Optimization
6.1 Deuterium Retention
Side-chain deuterium may exchange with protic solvents during hydrolysis. Substituting H2O with D2O and using deuterated acids (e.g., DCl) minimizes loss .
6.2 Cost of Deuterated Reagents
Deuterated OBD and acetic anhydride are expensive. Scaling reactions via continuous-flow systems reduces reagent waste .
Q & A
Q. Methodological Notes
- Referencing Standards : Always cite primary literature for synthetic protocols and analytical methods. Avoid non-peer-reviewed sources (e.g., ) .
- Data Transparency : Publish raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare to meet reproducibility criteria .
- Ethical Compliance : For in vivo studies, include ethical approval statements and detailed animal/human subject protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
